2-(3,4-Difluoroanilino)acetic acid

Description

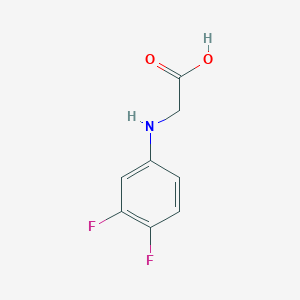

2-(3,4-Difluoroanilino)acetic acid is a fluorinated aromatic compound featuring an acetic acid backbone linked to a 3,4-difluoro-substituted aniline group. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and chemical research.

Properties

IUPAC Name |

2-(3,4-difluoroanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-6-2-1-5(3-7(6)10)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKAEWDZTFQWEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluoroanilino)acetic acid typically involves the reaction of 3,4-difluoroaniline with chloroacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Difluoroanilino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.

Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like ammonia, amines, and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, and aldehydes.

Reduction: Amines and alcohols.

Substitution: Amides, esters, and ethers.

Scientific Research Applications

Applications in Organic Synthesis

2-(3,4-Difluoroanilino)acetic acid serves as a valuable intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals : The compound is utilized in the development of various pharmaceutical agents due to its ability to modify biological activity through fluorination. For instance, it can be used to synthesize anti-inflammatory drugs and analgesics by acting as a building block for more complex molecules .

- Fluorinated Building Blocks : The difluorinated structure of this compound makes it an important building block in the synthesis of fluorinated derivatives that exhibit enhanced pharmacological properties .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in drug development and organic reactions:

-

Case Study 1: Anti-inflammatory Agents

Research has shown that derivatives of this compound exhibit significant anti-inflammatory activity. For example, modifications to the acetic acid moiety have led to compounds with improved efficacy and reduced side effects compared to non-fluorinated counterparts . -

Case Study 2: Synthesis of Fluorinated Peptide Nucleic Acids (F-PNA)

The compound has been employed in synthesizing nonpolar peptide nucleic acid monomers containing fluoroaromatics. This application demonstrates its role in enhancing the stability and binding affinity of nucleic acids .

Mechanism of Action

2-(3,4-Difluoroanilino)acetic acid is similar to other difluoroaniline derivatives, such as 2,3-difluoroaniline and 2,6-difluoroaniline. its unique structure and reactivity set it apart from these compounds. The presence of the acetic acid moiety provides additional functionality that can be exploited in various chemical reactions and applications.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Key Research Findings

- Electronic Effects : The 3,4-difluoro substitution induces strong electron-withdrawing effects, stabilizing the aniline moiety and directing regioselective reactions .

- Biological Relevance : ACAT1 inhibition by oxadiazole-containing analogs highlights the role of fluorine in enhancing target affinity .

- Structural Flexibility : Ester and amide derivatives demonstrate how functional group swaps tailor compounds for specific therapeutic applications, such as CNS-targeting agents or protease inhibitors .

Biological Activity

2-(3,4-Difluoroanilino)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activity, and related research findings.

- Molecular Formula : C9H8F2N2O2

- Molecular Weight : 202.17 g/mol

- CAS Number : [Not provided in the search results]

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-difluoroaniline with acetic acid under controlled conditions. The reaction can be optimized by adjusting temperature and pH to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of difluoroaniline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for related compounds range from 1 to 4 µg/mL against these pathogens .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 4-Bromo-3-methyl derivative | 0.5 | S. aureus |

| Trifluoromethyl derivatives | 1 | Various strains |

Cytotoxicity Studies

In vitro studies have demonstrated that related compounds can inhibit the growth of cancer cell lines. For example, certain derivatives showed GI50 values below 1 µM against melanoma and renal cancer cell lines . While specific data for this compound is limited, its structural analogs suggest potential cytotoxic effects.

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| MALME-3M | <1 | ~2 |

| SK-MEL-28 | <1 | ~2 |

| A498 | <1 | ~1.19 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in bacterial growth and cancer cell proliferation. The presence of fluorine atoms can enhance lipophilicity and improve membrane permeability, potentially leading to increased bioactivity.

Case Studies and Research Findings

Several studies have investigated the biological implications of similar compounds:

- Antimicrobial Efficacy : A study reported that fluorinated aniline derivatives exhibited potent antimicrobial activity with MIC values as low as 0.5 µg/mL against resistant strains .

- Cytotoxic Effects : Research on structurally related compounds indicated significant cytotoxicity against various cancer cell lines, with some showing promising results in inhibiting tumor growth at low concentrations .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the introduction of electron-withdrawing groups like fluorine enhances the biological activity of aniline derivatives, suggesting that similar modifications could be beneficial for optimizing the efficacy of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.